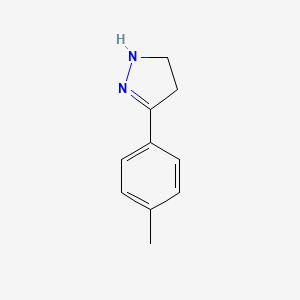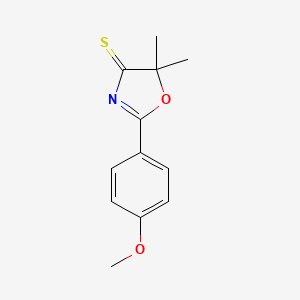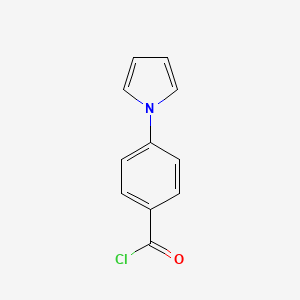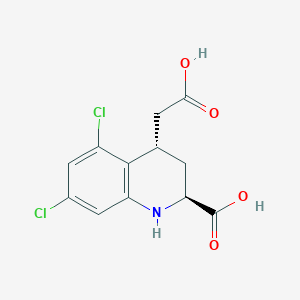![molecular formula C30H22Cl2N2O2 B12880693 (4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound characterized by its unique biphenyl structure with dichloro substitutions and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of chlorinated benzene derivatives.
Introduction of Oxazole Rings: The oxazole rings are introduced via a cyclization reaction involving phenylhydrazones and aldehydes under acidic conditions.
Final Assembly: The final compound is assembled by linking the biphenyl core with the oxazole rings through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen substitutions can occur, leading to the formation of different biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, hydroxy compounds, and quinone derivatives.
Scientific Research Applications
(4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4,4’-dichloro-: A simpler biphenyl derivative with dichloro substitutions.
Bis(4-chlorophenyl) sulfone: Another biphenyl derivative with sulfone groups.
Uniqueness
(4S,4’S)-2,2’-(5,5’-dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its combination of biphenyl and oxazole structures, which confer distinct chemical and biological properties not found in simpler biphenyl derivatives.
Properties
Molecular Formula |
C30H22Cl2N2O2 |
|---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
(4S)-2-[4-chloro-2-[5-chloro-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H22Cl2N2O2/c31-21-11-13-23(29-33-27(17-35-29)19-7-3-1-4-8-19)25(15-21)26-16-22(32)12-14-24(26)30-34-28(18-36-30)20-9-5-2-6-10-20/h1-16,27-28H,17-18H2/t27-,28-/m1/s1 |
InChI Key |
VZKGNDDPPNDBNW-VSGBNLITSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=C(C=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1C(N=C(O1)C2=C(C=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)
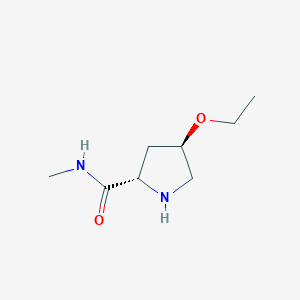
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)




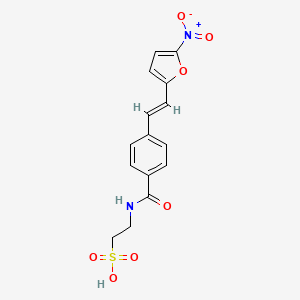
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
